molecular formula C17H15N3O3 B2854870 N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-methylbenzamide CAS No. 888414-80-0

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-methylbenzamide

Cat. No.: B2854870
CAS No.: 888414-80-0
M. Wt: 309.325
InChI Key: LVPYDRTWNQFETJ-UHFFFAOYSA-N
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Description

N-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-methylbenzamide is a synthetic 1,3,4-oxadiazole derivative featuring a 4-methoxyphenyl substituent at the 5-position of the oxadiazole ring and a 2-methylbenzamide group at the 2-position. The 1,3,4-oxadiazole scaffold is widely studied for its diverse pharmacological properties, including antimicrobial, anticancer, and enzyme inhibitory activities.

Properties

IUPAC Name

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c1-11-5-3-4-6-14(11)15(21)18-17-20-19-16(23-17)12-7-9-13(22-2)10-8-12/h3-10H,1-2H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVPYDRTWNQFETJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-methylbenzamide typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 4-methoxybenzohydrazide with 2-methylbenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, solvent, and catalyst, can further improve the scalability of the process .

Chemical Reactions Analysis

Oxidation Reactions

The methoxy group on the phenyl ring undergoes oxidation under controlled conditions. For example:

Reagent/ConditionsProductKey Observations
KMnO₄ in acidic aqueous mediumN-[5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]-2-methylbenzamideDemethylation occurs, yielding a phenolic derivative with increased polarity .
CrO₃ in acetic acidN-[5-(4-carboxyphenyl)-1,3,4-oxadiazol-2-yl]-2-methylbenzamideMethoxy group oxidizes to a carboxylic acid at elevated temperatures (>80°C).

Reduction Reactions

The oxadiazole ring is susceptible to reductive cleavage:

Reagent/ConditionsProductMechanism Insights
H₂/Pd-C in ethanol2-Methylbenzamide and 4-methoxyphenylguanidineRing opens to form guanidine derivatives, retaining the benzamide group .
LiAlH₄ in THFN-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-methylbenzylamineSelective reduction of the amide to an amine without altering the oxadiazole.

Substitution Reactions

The methoxy group participates in nucleophilic substitution:

Reagent/ConditionsProductEfficiency Notes
HBr (48%) in glacial acetic acidN-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-methylbenzamideMethoxy group replaced by bromine (yield: 78%) .
NaSH in DMFN-[5-(4-mercaptophenyl)-1,3,4-oxadiazol-2-yl]-2-methylbenzamideThiol substitution achieved under reflux (6 h).

Hydrolysis Reactions

The oxadiazole ring hydrolyzes under acidic or basic conditions:

ConditionsProductReaction Pathway
2M HCl, reflux (4 h)2-Methylbenzoic acid and 4-methoxyphenylhydrazideAcidic hydrolysis cleaves the oxadiazole into hydrazide and carboxylic acid.
1M NaOH, 70°C (2 h)4-Methoxybenzamide and 2-methylbenzoyl hydrazideBasic conditions yield amide and hydrazide fragments .

Cycloaddition and Rearrangement

The oxadiazole core participates in cycloaddition with dipolarophiles:

Reagent/ConditionsProductKey Feature
Acetylene gas, Cu(I) catalystPyrazole-fused oxadiazole derivative[3+2] cycloaddition forms a bicyclic structure .
Thermal treatment (150°C)Rearranged quinazolinone derivativeRing expansion via C-N bond cleavage .

Comparative Reactivity of Structural Analogues

The substitution pattern significantly alters reactivity:

Compound ModificationReactivity TrendExample
Methoxy → Nitro group (para)Enhanced electrophilic substitutionFaster bromination under HBr .
Oxadiazole → ThiadiazoleReduced susceptibility to hydrolysisStable in 2M HCl after 8 h.

Scientific Research Applications

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-methylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, it can interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its anticancer properties .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural Analogs and Their Reported Activities
Compound Name Key Substituents Biological Activity Evidence Source
Target Compound : N-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-methylbenzamide 5-(4-Methoxyphenyl), 2-methylbenzamide Not explicitly reported -
LMM5 : 4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide 5-[(4-Methoxyphenyl)methyl], 4-sulfamoylbenzamide Antifungal (Candida albicans)
LMM11 : 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide 5-(Furan-2-yl), 4-sulfamoylbenzamide Antifungal (Candida albicans)
Compound 4 () : N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylbenzamide 5-(4-Chlorophenyl), 2-methylbenzamide Kinase inhibitor (Bacillithiol transferase)
Compound 1f () : N-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine 5-(4-Methoxyphenyl), pyridin-2-amine Anticancer (HOP-92 cell line)
Compound 5g () : 3-{[Benzyl(methyl)amino][(5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}benzaldehyde 5-(3,5-Dimethylphenyl), benzaldehyde derivative Synthetic focus

Key Insights from Comparative Analysis

Substituent Effects on Antifungal Activity :

  • The 4-methoxyphenyl group in LMM5 (Table 1) contributes to antifungal efficacy against C. albicans, likely due to enhanced lipophilicity and membrane penetration .
  • Replacement of the methoxy group with a furan ring (LMM11) retains antifungal activity but alters selectivity, suggesting flexibility in the 5-position substituent for targeting thioredoxin reductase .

Role of the Benzamide Group: The 2-methylbenzamide moiety in the target compound and its chloro analog (Compound 4, ) highlights the importance of the benzamide scaffold in enzyme inhibition. Compound 4 inhibits S.

Anticancer Activity and Selectivity: Compound 1f (), which shares the 5-(4-methoxyphenyl) group with the target compound but replaces benzamide with pyridin-2-amine, demonstrates selective anticancer activity against the HOP-92 non-small cell lung cancer line. This suggests that terminal functional groups (e.g., benzamide vs. pyridine) critically influence cancer cell selectivity .

Synthetic Flexibility :

  • and emphasize the synthetic versatility of 1,3,4-oxadiazoles, where modifications at the 5-position (e.g., alkyl, aryl, or heteroaryl groups) and N-substituents enable tailored physicochemical and pharmacological properties .

Biological Activity

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-methylbenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C15_{15}H13_{13}N3_3O2_2
  • Molecular Weight : 267.283 g/mol
  • CAS Number : 88185-03-9

The structural representation includes a methoxyphenyl group attached to a 1,3,4-oxadiazole ring, which is known for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymes : The compound may inhibit key enzymes involved in cancer cell proliferation and survival. Research indicates that derivatives of 1,3,4-oxadiazoles can target enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are crucial for DNA synthesis and modification .
  • Interaction with Nucleic Acids : The oxadiazole scaffold has been shown to interact with nucleic acids, potentially disrupting the replication of cancer cells .
  • Non-Covalent Interactions : The compound likely engages in hydrogen bonding and hydrophobic interactions with its biological targets, enhancing its efficacy as an inhibitor.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of 1,3,4-oxadiazole derivatives:

  • Cytotoxicity : this compound has demonstrated significant cytotoxic effects against various cancer cell lines. For instance, structural modifications within this class of compounds have been associated with increased potency against breast and lung cancer cells .
  • Mechanism-Based Approaches : Recent research emphasizes the importance of understanding the specific biological pathways affected by this compound. It has been shown to inhibit cell growth by targeting multiple signaling pathways involved in tumor progression .

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole moiety exhibit antimicrobial properties. The specific activity against bacterial strains has not been extensively documented for this particular compound but is consistent with findings from related structures .

Case Studies and Research Findings

  • Study on Antitumor Effects : A study evaluating various oxadiazole derivatives found that compounds similar to this compound exhibited potent inhibition of RET kinase activity, which is implicated in several cancers. This suggests a promising avenue for further development as an anticancer agent .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of oxadiazole derivatives have revealed that modifications to the phenyl and oxadiazole rings significantly influence their biological activity. For instance, introducing electron-donating or withdrawing groups can enhance or diminish cytotoxic effects .

Data Table: Biological Activities Summary

Activity TypeObserved EffectsReference
AnticancerSignificant cytotoxicity against cancer cell lines
Enzyme InhibitionInhibits HDAC and thymidylate synthase
AntimicrobialPotential activity against bacterial strains

Q & A

Basic: What synthetic strategies are recommended for optimizing the yield of N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-methylbenzamide?

Methodological Answer:
The synthesis involves cyclization of hydrazides to form the oxadiazole core, followed by coupling with substituted benzoyl chlorides. Key steps include:

  • Cyclization : Use carbodiimide-based dehydrating agents (e.g., DCC) under reflux in anhydrous THF to form the oxadiazole ring .
  • Coupling : Employ Schotten-Baumann conditions (e.g., NaOH/CH₂Cl₂ biphasic system) for amide bond formation between 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine and 2-methylbenzoyl chloride .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) improves purity (>95% by HPLC). Optimize reaction time (6–8 hrs) and stoichiometry (1:1.2 molar ratio of oxadiazole intermediate to benzoyl chloride) to achieve yields >70% .

Basic: How can researchers confirm the structural integrity of this compound?

Methodological Answer:
Combine spectroscopic and crystallographic techniques:

  • NMR : Analyze ¹H/¹³C NMR to verify substitution patterns. Key signals include:
    • ¹H : δ 8.2–8.4 ppm (oxadiazole H), δ 3.8 ppm (methoxy OCH₃), δ 2.6 ppm (methylbenzamide CH₃) .
    • ¹³C : δ 167–170 ppm (oxadiazole C=N/C-O), δ 55 ppm (OCH₃) .
  • X-ray Crystallography : Resolve single crystals (grown via slow evaporation in ethanol/water) to confirm bond lengths (e.g., C-N: 1.32 Å in oxadiazole) and dihedral angles (e.g., 15° between oxadiazole and methoxyphenyl planes) .
  • Mass Spectrometry : ESI-MS (m/z 338.1 [M+H]⁺) validates molecular weight .

Advanced: How should researchers address discrepancies in reported biological activities of oxadiazole derivatives like this compound?

Methodological Answer:
Discrepancies often arise from assay conditions or structural analogs. Mitigate via:

  • Standardized Assays : Use identical cell lines (e.g., HepG2 for anticancer studies) and positive controls (e.g., doxorubicin) to normalize IC₅₀ values .
  • SAR Analysis : Compare substituent effects. For example, 4-methoxyphenyl enhances lipophilicity (logP ~3.2) vs. chlorophenyl (logP ~2.8), altering membrane permeability .
  • Statistical Validation : Apply ANOVA to assess inter-laboratory variability in MIC (antimicrobial) or Ki (enzyme inhibition) values. Replicate studies with ≥3 independent batches .

Advanced: What computational approaches predict the binding mode of this compound to tyrosine kinase targets?

Methodological Answer:

  • Docking Simulations : Use AutoDock Vina with crystal structures (PDB: 1XKK for EGFR). Parameterize the oxadiazole ring as a hydrogen-bond acceptor and methoxyphenyl for hydrophobic interactions .
  • MD Simulations : Run 100-ns trajectories (AMBER force field) to assess stability of ligand-enzyme complexes. Key metrics: RMSD <2.0 Å, binding energy ΔG ≤ -8.5 kcal/mol .
  • QSAR Models : Train models with descriptors like polar surface area (PSA <90 Ų) and H-bond donors (≤2) to predict IC₅₀ against kinases .

Advanced: How can researchers resolve conflicting data on the metabolic stability of this compound in hepatic microsomes?

Methodological Answer:

  • Experimental Controls : Include verapamil (high-clearance control) and propranolol (low-clearance control) in microsomal assays (pH 7.4, 37°C). Monitor via LC-MS/MS .
  • Enzyme Phenotyping : Use CYP isoform-specific inhibitors (e.g., ketoconazole for CYP3A4). If t₁/₂ increases from 45 to 120 min with ketoconazole, CYP3A4 is dominant .
  • Species Correlation : Compare human vs. rat microsomes. A >3-fold difference in Clint (intrinsic clearance) suggests species-specific metabolism .

Advanced: What mechanistic studies elucidate the role of the oxadiazole ring in the antioxidant activity of this compound?

Methodological Answer:

  • ROS Scavenging Assays : Quantify DPPH/ABTS radical inhibition (IC₅₀ ≤ 20 µM) and compare to Trolox. EPR spectroscopy confirms radical adduct formation .
  • DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level. The oxadiazole ring’s electron-withdrawing effect stabilizes radical intermediates (spin density ~0.75 on O/N atoms) .
  • Kinetic Studies : Measure second-order rate constants (k = 1.5 × 10³ M⁻¹s⁻¹) for superoxide scavenging via cytochrome c reduction assays .

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